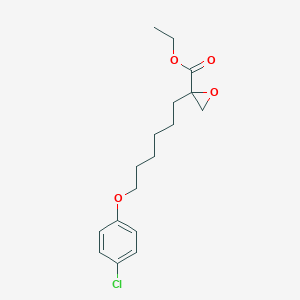
Cloticasone propionate
Overview
Description
Cloticasone propionate is a synthetic glucocorticoid used primarily for its anti-inflammatory and immunosuppressive properties. It is commonly used in the treatment of various inflammatory conditions, including asthma, allergic rhinitis, and dermatoses. This compound is known for its high potency and minimal systemic absorption, making it an effective treatment option with fewer side effects compared to other corticosteroids .
Mechanism of Action
Target of Action
Cloticasone propionate, also known as Fluticasone propionate, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors , which play a crucial role in regulating inflammation in the body.
Mode of Action
Fluticasone propionate works by activating glucocorticoid receptors and inhibiting lung eosinophilia . This interaction results in the suppression of various cell types and mediators of inflammation .
Biochemical Pathways
Fluticasone propionate affects the biochemical pathways related to inflammation. It may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .
Pharmacokinetics
Fluticasone propionate has a bioavailability of 0.51% when administered intranasally . It is metabolized in the liver via the CYP3A4 enzyme . The elimination half-life of fluticasone propionate is approximately 10 hours , and it is excreted through the kidneys . These ADME properties impact the bioavailability of the drug, influencing its therapeutic effects.
Result of Action
The activation of glucocorticoid receptors by fluticasone propionate leads to a decrease in inflammation. This results in relief from symptoms associated with conditions like asthma, inflammatory pruritic dermatoses, and nonallergic rhinitis . In vitro tests have shown that fluticasone propionate can influence the behavior of respiratory tract bacteria, including altering the expression of several bacterial genes .
Action Environment
The action of fluticasone propionate can be influenced by various environmental factors. For instance, the operating conditions (such as speed and mixing time), the size of the carrier, and the storage conditions can affect the interaction between the drug and its targets, thereby influencing its efficacy . Additionally, higher humidity can increase the adhesion of the drug to the carrier, reducing its dispersion and potentially decreasing its efficacy .
Biochemical Analysis
Biochemical Properties
Cloticasone propionate interacts with various biomolecules, primarily the glucocorticoid receptor . Upon binding to the glucocorticoid receptor, it exerts its anti-inflammatory and vasoconstrictive effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by decreasing inflammation . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the glucocorticoid receptor . This binding results in the activation of the receptor, leading to changes in gene expression . It also inhibits lung eosinophilia in rats .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that the drug’s effects on peak expiratory flow (PEF) were significantly higher after 1 day of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A study on feline asthma showed that different dosages of the drug reduced airway eosinophilia by 74%, 82%, or 81%, respectively .
Metabolic Pathways
This compound is involved in metabolic pathways that are mediated by the liver enzyme CYP3A4 . It is hydrolyzed at the FIVE-S-fluoromethyl carbothioate group, forming an inactive metabolite .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The volume of distribution of intravenous this compound is 4.2L/kg .
Subcellular Localization
As a glucocorticoid, it is known to primarily act in the cytoplasm of cells where it binds to the glucocorticoid receptor . This receptor-ligand complex then translocates to the nucleus, influencing gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cloticasone propionate involves multiple steps, starting from a steroidal backbone. One common method involves the use of flumethasone as a starting material. The synthesis proceeds through several key steps, including fluorination, acylation, and esterification . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification of the final product. The process involves the use of stainless steel columns packed with octadecylsilyl silica gel and a mobile phase consisting of a buffer solution and acetonitrile . This method ensures the separation and quantification of this compound with high precision and accuracy.
Chemical Reactions Analysis
Types of Reactions
Cloticasone propionate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents such as sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted steroids .
Scientific Research Applications
Cloticasone propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroidal reactions and mechanisms.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively used in clinical trials for the treatment of asthma, allergic rhinitis, and skin conditions.
Industry: Utilized in the formulation of pharmaceutical products, including inhalers, nasal sprays, and topical creams
Comparison with Similar Compounds
Similar Compounds
- Fluticasone propionate
- Budesonide
- Beclomethasone dipropionate
- Mometasone furoate
Comparison
Cloticasone propionate is unique due to its high potency and minimal systemic absorption. Compared to fluticasone propionate, it has a similar mechanism of action but may offer better bioavailability and fewer side effects. Budesonide and beclomethasone dipropionate are also effective corticosteroids but may require higher doses to achieve the same therapeutic effects. Mometasone furoate is another potent corticosteroid with similar applications but differs in its pharmacokinetic profile .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBCBPGBUAVJQ-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80486-69-7 | |
| Record name | Cloticasone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


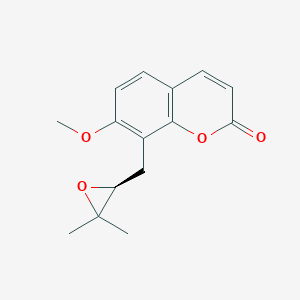
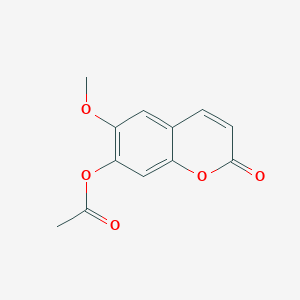

![(+)-(2S,6Z,9S,10E)-9-{[tert-Butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)-undeca-6,10-dien-1-ol](/img/structure/B15876.png)
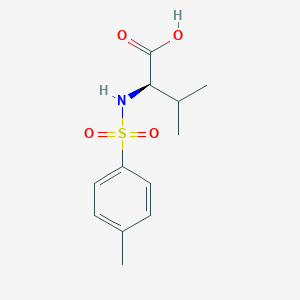
![2-Chloro-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B15885.png)


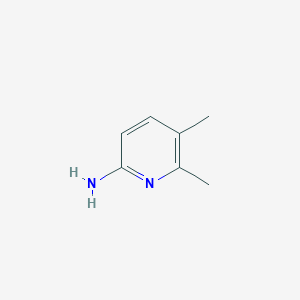
![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B15892.png)
